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Compound of Interest

Compound Name: 2-Amino-6-chlorobenzoic acid

Cat. No.: B1194753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-
Amino-6-chlorobenzoic acid (CAS No. 2148-56-3), a key intermediate in pharmaceutical and

chemical synthesis. This document presents available quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by

detailed experimental protocols and a logical workflow for spectral analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for 2-Amino-6-
chlorobenzoic acid.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Note: While a ¹H NMR spectrum is available from Sigma-Aldrich, specific chemical shifts and

coupling constants were not found in the public domain search results.

Table 2: ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: A ¹³C NMR spectrum is referenced from R. Rupprecht, W. Bremser BASF Ludwigshafen

(1985), but a detailed peak list is not publicly available.

Table 3: IR Absorption Data
Wavenumber (cm⁻¹) Description of Vibration

Data not available in search results

Note: FTIR and ATR-IR spectra are available from sources such as Wiley-VCH GmbH and Bio-

Rad Laboratories, Inc., respectively. However, a quantitative list of absorption peaks was not

found.

Table 4: Mass Spectrometry Data
m/z Relative Intensity Proposed Fragment

171 Base Peak [M]⁺ (Molecular Ion)

153 High [M - H₂O]⁺

126 Medium [M - COOH]⁺

Data obtained from GC-MS analysis by the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
The following are generalized experimental protocols applicable to the acquisition of spectral

data for aromatic compounds like 2-Amino-6-chlorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the 2-Amino-6-
chlorobenzoic acid molecule.
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Methodology:

Sample Preparation: A solution of 2-Amino-6-chlorobenzoic acid is prepared by dissolving

5-10 mg of the solid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), is added for chemical shift calibration.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for

analysis.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the ¹H spectrum.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise

ratio, a spectral width covering the expected range of aromatic and functional group

protons (typically 0-12 ppm), and a relaxation delay to ensure quantitative integration.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance signal intensity.

A wider spectral width (e.g., 0-200 ppm) is required to cover the range of carbon chemical

shifts. A longer acquisition time and a greater number of scans are generally necessary

due to the lower natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied, and the

chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the 2-Amino-6-chlorobenzoic acid
molecule.

Methodology (KBr Pellet Technique):[1]

Sample Preparation:

Approximately 1-2 mg of finely ground 2-Amino-6-chlorobenzoic acid is mixed with

about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture is ground to a very fine, homogeneous powder to minimize scattering of the

infrared radiation.

The powder is then transferred to a pellet press and compressed under high pressure to

form a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the empty sample compartment is first recorded.

The KBr pellet is placed in the sample holder, and the sample spectrum is acquired over

the mid-infrared range (typically 4000-400 cm⁻¹).

Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Amino-6-
chlorobenzoic acid, aiding in its identification and structural elucidation.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
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Sample Introduction: A dilute solution of 2-Amino-6-chlorobenzoic acid in a volatile organic

solvent is injected into the gas chromatograph. The GC separates the analyte from any

impurities before it enters the mass spectrometer.

Ionization: In the ion source, the gaseous analyte molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the ejection of an electron from the

molecule, forming a positively charged molecular ion ([M]⁺).

Fragmentation: The high energy of the electron ionization process often causes the

molecular ion to be in an excited state, leading to its fragmentation into smaller,

characteristic charged fragments.

Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio

(m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of

ions versus their m/z ratio.

Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of 2-Amino-6-
chlorobenzoic acid.
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Caption: Workflow for Spectroscopic Analysis of 2-Amino-6-chlorobenzoic Acid.

This diagram outlines the process from sample preparation for each spectroscopic technique

through to data analysis and final structural confirmation. Each pathway represents a distinct

analytical method contributing to the overall characterization of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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